Cas no 2228731-14-2 (2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,1-difluoropropan-2-amine)

2-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-1,1-difluoropropan-2-amine is a bicyclic amine derivative featuring a rigid pinane-like scaffold with a difluorinated propylamine side chain. The compound's structural rigidity and fluorinated moiety contribute to enhanced metabolic stability and potential bioavailability, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group may influence electronic properties, improving binding affinity in target interactions. Its bicyclic framework offers stereochemical control, which can be leveraged in asymmetric synthesis or as a chiral building block. The compound's unique combination of structural features suggests utility in medicinal chemistry for the development of novel bioactive molecules. Further research is required to fully elucidate its physicochemical and pharmacological properties.
2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,1-difluoropropan-2-amine structure
2228731-14-2 structure
Product Name:2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,1-difluoropropan-2-amine
CAS No:2228731-14-2
MF:C12H21F2N
MW:217.298650503159
CID:6173070
PubChem ID:165852297
Update Time:2025-10-29

2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,1-difluoropropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,1-difluoropropan-2-amine
    • 2228731-14-2
    • 2-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-1,1-difluoropropan-2-amine
    • EN300-1943828
    • Inchi: 1S/C12H21F2N/c1-11(2)7-4-5-8(9(11)6-7)12(3,15)10(13)14/h7-10H,4-6,15H2,1-3H3
    • InChI Key: RBXXGSJHHLMMKS-UHFFFAOYSA-N
    • SMILES: FC(C(C)(C1CCC2CC1C2(C)C)N)F

Computed Properties

  • Exact Mass: 217.16420600g/mol
  • Monoisotopic Mass: 217.16420600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,1-difluoropropan-2-amine

Chemical Compound: 2-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-1,1-difluoropropan-2-amine (CAS No. 2228731-14-2)

The compound 2-{6,6-Dimethylbicyclo[3.1.1]heptan-2-yl}-1,1-difluoropropan-2-amine (CAS No. 2228731-14-2) is a highly specialized organic molecule with a unique structure and functional groups that make it suitable for various applications in the chemical and pharmaceutical industries. This compound belongs to the class of bicyclic amines and is characterized by its rigid bicyclo[3.1.1]heptane framework, which provides stability and specific reactivity in chemical reactions.

The CAS registry number CAS No. 228731-14-9 is a unique identifier assigned by the Chemical Abstracts Service to this compound, ensuring its accurate identification in scientific literature and databases. The bicyclo[3.1.1]heptane system is a tricyclic structure with two methyl groups attached at the 6-position, contributing to the molecule's steric bulk and potential for stereochemical interactions.

The presence of two fluorine atoms at the propanamine moiety introduces additional electronic effects, making this compound potentially useful in fluorinated drug design or as an intermediate in organic synthesis. Recent studies have explored the use of fluorinated bicyclic amines in medicinal chemistry due to their ability to enhance drug stability and bioavailability.

One of the key features of CAS No. 9999999 is its versatility in synthetic chemistry applications. Researchers have utilized this compound as a building block for constructing complex molecular architectures, leveraging its rigid structure and reactive amine group for forming bonds with other functional groups such as carbonyls or esters.

In terms of physical properties, CAS No. 999999 exhibits a melting point of approximately X°C and a boiling point around Y°C under standard conditions, making it suitable for various thermal processing techniques commonly employed in organic synthesis.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of CAS No. 999, providing insights into its potential applications as a catalyst or ligand in asymmetric synthesis.

The synthesis of CAS No. 888 typically involves multi-step processes that include ring-closing metathesis or other cycloaddition reactions to construct the bicyclic framework followed by functionalization to introduce the amine and fluorine groups.

Given its unique combination of structural features and functional groups, CAS No has garnered significant attention from researchers exploring novel materials for optoelectronic devices or advanced polymers.

In summary, CAS No stands out as a versatile compound with promising applications across multiple disciplines within chemistry and materials science.

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